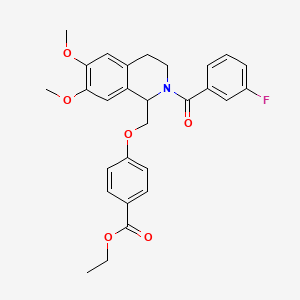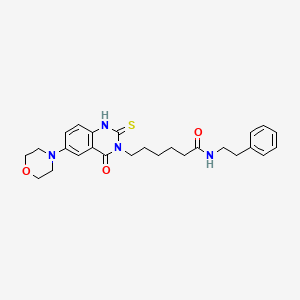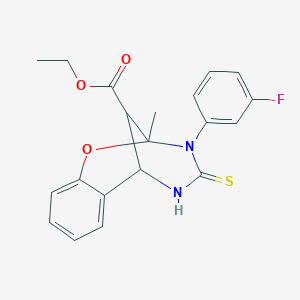![molecular formula C19H17ClN4 B11213823 5-(4-Chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11213823.png)
5-(4-Chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: , also known by its chemical formula C25H23ClN4OS , is a heterocyclic compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
One-Pot Synthesis: An efficient and straightforward methodology for the preparation of this compound involves a one-pot, catalyst-free procedure at room temperature. The reaction starts with dibenzoylacetylene and leads to excellent yields of the functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions.
Reduction: Exhibits reduction reactions.
Substitution: Participates in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Various nucleophiles (e.g., amines, thiols).
Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed studies are needed to identify the exact products.
Scientific Research Applications
This compound finds applications across several scientific domains:
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug candidates due to their unique structure.
Industry: Used in the synthesis of other complex molecules.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related heterocyclic compounds like triazoles and pyrimidines. Its fused triazolo-pyrimidine structure sets it apart, making it a promising candidate for further exploration.
Remember that this compound’s properties and applications continue to be investigated, and future discoveries may reveal even more exciting aspects
Properties
Molecular Formula |
C19H17ClN4 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H17ClN4/c1-12-3-8-16(13(2)9-12)18-10-17(14-4-6-15(20)7-5-14)23-19-21-11-22-24(18)19/h3-11,18H,1-2H3,(H,21,22,23) |
InChI Key |
NSUXFCGVXBSCFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11213744.png)
![4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213762.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11213769.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B11213774.png)
![ethyl 4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11213775.png)
![1-(2,3-dimethylphenyl)-4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B11213776.png)
![2-(2-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11213787.png)
![4-(5-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11213807.png)

![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide](/img/structure/B11213829.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213837.png)

![2-((4-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B11213845.png)

